N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide
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Overview
Description
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.282. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
A study by Helal et al. (2013) focused on synthesizing novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, showing significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This research highlights the potential of such compounds in treating microbial infections (Helal et al., 2013).
Anti-Inflammatory and Antimicrobial Properties
Research by Kalsi et al. (1990) demonstrated the synthesis of indolyl azetidinones, which were found to have anti-inflammatory activity. The study also compared these compounds to non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential in this domain (Kalsi et al., 1990).
Antiviral Activity
A study by Apaydın et al. (2020) explored the antiviral activity of new spirothiazolidinone derivatives against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential for these compounds in antiviral treatments (Apaydın et al., 2020).
Bioreduction and Drug Production
Tang et al. (2011) described the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to produce (S)-duloxetine, a notable antidepressant drug. This study showcases the application of such compounds in pharmaceutical synthesis (Tang et al., 2011).
Herbicidal Applications
A Chinese study synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, demonstrating moderate to excellent herbicidal activity against various weeds (杨子辉 et al., 2017).
Synthesis and Screening for Antimicrobial Activity
Gadegoni and Manda. (2013) synthesized novel indole-containing compounds with oxadiazole and triazole moieties, which were evaluated for their antimicrobial and anti-inflammatory activities, showing promise in these areas (Gadegoni & Manda., 2013).
Mechanism of Action
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
This compound acts as a potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .
Biochemical Pathways
By inhibiting FXa, this compound disrupts both the intrinsic and extrinsic pathways of the coagulation cascade . This inhibition prevents the generation of thrombin and the formation of blood clots .
Pharmacokinetics
The interaction of this compound with the neutral ligand chlorothiophene in the S1 subsite allows for good oral bioavailability . This property, combined with its high potency, makes it an effective oral anticoagulant .
Result of Action
The result of this compound’s action is the prevention of thrombus formation . By inhibiting FXa, the compound prevents the generation of thrombin, thereby inhibiting the formation of fibrin clots .
Action Environment
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It interacts with FXa, inhibiting its activity and thus playing a significant role in biochemical reactions related to blood coagulation .
Cellular Effects
The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can have profound effects on cellular processes. By inhibiting FXa, it can decrease the generation of thrombin, a key enzyme in blood clotting . This can influence cell signaling pathways related to coagulation and have an impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with FXa . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin . This can lead to changes in gene expression related to the coagulation pathway .
Metabolic Pathways
This compound is involved in the coagulation pathway, specifically in the process of converting prothrombin to thrombin . It interacts with the enzyme FXa, a key player in this pathway .
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDXESKIRGLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.